molecular formula C10H20N2O2 B4305933 N,N'-(3,3-DIMETHYL-1,2-BUTANEDIYL)DIACETAMIDE

N,N'-(3,3-DIMETHYL-1,2-BUTANEDIYL)DIACETAMIDE

Cat. No.: B4305933
M. Wt: 200.28 g/mol
InChI Key: ZRCLUFSXVRBKLS-UHFFFAOYSA-N
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Description

N,N’-(3,3-dimethylbutane-1,2-diyl)diacetamide: is an organic compound with the molecular formula C10H20N2O2 It is a derivative of butane, specifically modified with acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(3,3-dimethylbutane-1,2-diyl)diacetamide typically involves the reaction of 3,3-dimethylbutane-1,2-diol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-(3,3-dimethylbutane-1,2-diyl)diacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide groups to amines.

    Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, N,N’-(3,3-dimethylbutane-1,2-diyl)diacetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in drug discovery and development.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In the industrial sector, N,N’-(3,3-dimethylbutane-1,2-diyl)diacetamide can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N,N’-(3,3-dimethylbutane-1,2-diyl)diacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

    N,N’-Diacetylethylenediamine: A similar compound with ethylene as the backbone instead of butane.

    Tetraacetylethylenediamine: Another related compound used as a bleach activator in detergents.

Uniqueness: N,N’-(3,3-dimethylbutane-1,2-diyl)diacetamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched butane backbone and acetamide groups make it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-acetamido-3,3-dimethylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(13)11-6-9(10(3,4)5)12-8(2)14/h9H,6H2,1-5H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCLUFSXVRBKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(C)(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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